molecular formula C24H36F2O2 B14045107 4-((4-Ethoxy-2,3-difluorophenoxy)methyl)-4'-propyl-1,1'-bi(cyclohexane)

4-((4-Ethoxy-2,3-difluorophenoxy)methyl)-4'-propyl-1,1'-bi(cyclohexane)

Katalognummer: B14045107
Molekulargewicht: 394.5 g/mol
InChI-Schlüssel: QSYXKGQRJHEOEK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((4-Ethoxy-2,3-difluorophenoxy)methyl)-4’-propyl-1,1’-bi(cyclohexane) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of ethoxy, difluorophenoxy, and propyl groups attached to a bicyclohexane core, making it a subject of interest in organic chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-Ethoxy-2,3-difluorophenoxy)methyl)-4’-propyl-1,1’-bi(cyclohexane) typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-ethoxy-2,3-difluorophenol, which is then reacted with appropriate reagents to introduce the propyl and cyclohexane groups. The reaction conditions may include the use of solvents like toluene and catalysts to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization and chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 4-((4-Ethoxy-2,3-difluorophenoxy)methyl)-4’-propyl-1,1’-bi(cyclohexane) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

4-((4-Ethoxy-2,3-difluorophenoxy)methyl)-4’-propyl-1,1’-bi(cyclohexane) has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-((4-Ethoxy-2,3-difluorophenoxy)methyl)-4’-propyl-1,1’-bi(cyclohexane) involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-((4-Ethoxy-2,3-difluorophenoxy)methyl)-4’-propyl-1,1’-bi(cyclohexane) is unique due to its specific combination of functional groups and structural features.

Eigenschaften

Molekularformel

C24H36F2O2

Molekulargewicht

394.5 g/mol

IUPAC-Name

1-ethoxy-2,3-difluoro-4-[[4-(4-propylcyclohexyl)cyclohexyl]methoxy]benzene

InChI

InChI=1S/C24H36F2O2/c1-3-5-17-6-10-19(11-7-17)20-12-8-18(9-13-20)16-28-22-15-14-21(27-4-2)23(25)24(22)26/h14-15,17-20H,3-13,16H2,1-2H3

InChI-Schlüssel

QSYXKGQRJHEOEK-UHFFFAOYSA-N

Kanonische SMILES

CCCC1CCC(CC1)C2CCC(CC2)COC3=C(C(=C(C=C3)OCC)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.